3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid
Overview
Description
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is an organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to a phenylpropanoic acid structure. This compound is commonly used in organic synthesis, particularly in the protection of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in a water-THF mixture at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of phenylpropanoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amines.
Scientific Research Applications
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine, forming a stable carbamate linkage that prevents unwanted reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid .
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(propan-2-yl)phenyl]propanoic acid .
- (S)-3-(4-boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid .
Uniqueness
3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid is unique due to its specific structure and the presence of the BOC protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(17)11-7-4-10(5-8-11)6-9-12(15)16/h4-5,7-8H,6,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRFVGOIELRZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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